Indium(III) sulfate

Overview

Description

Indium(III) sulfate is an inorganic compound with the chemical formula In2(SO4)3. It is a white, water-soluble solid that is used in various fields including optoelectronics, catalysis, and pharmaceuticals. This compound has a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Solvent Extraction of Indium(III)

A study investigated the use of LIX 973N for extracting Indium(III) from sulfate media, exploring factors like equilibration time, temperature, and concentrations. The extraction process involved forming an InR3 species, highlighting the potential for efficient Indium(III) recovery from industrial processes (Alguacil, 1999).

Adsorption onto Carbon Nanotubes

Research reported high adsorption capacity of multiwalled carbon nanotubes (MWCNT) for Indium(III), emphasizing the importance of pH and kinetics in the adsorption process. This study is significant for recovering Indium from process wastes (Alguacil et al., 2016).

Binding with Pyrocathecol Violet

A study used a temperature-jump apparatus with laser light sources to explore the binding mechanism of Indium(III) to pyrocathecol violet. This research provides insights into the complexation behavior of Indium in various pH environments (Ricciu et al., 2000).

Fluorescent Detection of Indium(III)

A study synthesized a fluorescent probe based on phosphoserine for sensitive ratiometric detection of Indium(III) in aqueous solutions, highlighting its potential in environmental monitoring and industrial process control (Mehta et al., 2018).

Raman Spectra Analysis

Research on the Raman spectra of aqueous solutions of Indium sulfate provided insights into the molecular interactions and complex formation, crucial for understanding the chemical behavior of Indium(III) in different environments (Hester et al., 1963).

Formation of Indium(III) Hydroxide Particles

A study focused on the forced hydrolysis of Indium(III) to produce indium(III) hydroxide particles, essential for applications in materials science and nanotechnology (Hamada et al., 1990).

Mechanism of Action

Target of Action

Indium(III) sulfate primarily targets a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand that was used for their syntheses . Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Mode of Action

The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted . In water solution, the indium ion forms a complex with water and sulfate . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second .

Biochemical Pathways

It is known that the proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution .

Pharmacokinetics

It is known that the most medically useful radioisotope of indium is indium-111, which has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

The result of the action of this compound is largely dependent on its application. For instance, in antimicrobial therapy, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, this compound is used in the study of adsorption capacities for indium recovery .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the proportion of sulfate complex increases with temperature . It is also soluble in water , which can affect its bioavailability and efficacy. Safety precautions suggest avoiding dust formation and ensuring adequate ventilation .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Indium(III) sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the primary ligand used for the synthesis of this compound complexes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

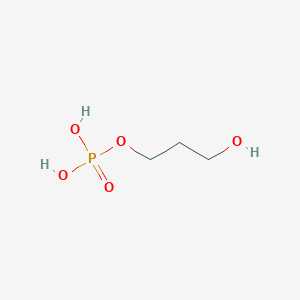

properties

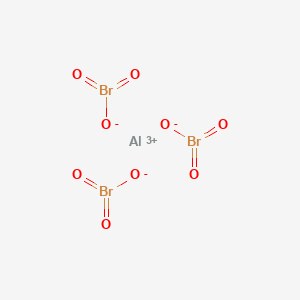

| { "Design of the Synthesis Pathway": "The synthesis pathway for Indium(III) sulfate involves the reaction between Indium(III) oxide and sulfuric acid.", "Starting Materials": [ "Indium(III) oxide", "Sulfuric acid" ], "Reaction": [ "Add Indium(III) oxide to sulfuric acid slowly while stirring.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry it in an oven at 100°C for several hours.", "Indium(III) sulfate is obtained as a white crystalline solid." ] } | |

CAS RN |

13464-82-9 |

Molecular Formula |

H2InO4S |

Molecular Weight |

212.90 g/mol |

IUPAC Name |

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate |

InChI |

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

RODAKIFYLYKDTD-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2 |

Canonical SMILES |

OS(=O)(=O)O.[In] |

Other CAS RN |

13464-82-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Indium(III) sulfate impact cell viability and what are the potential downstream effects?

A1: Research on human dermal fibroblasts (GM5565) indicates that this compound can negatively affect cell viability. [] Specifically, a decrease in average cell viability of up to ~32% was observed alongside an increase in cellular reactive oxygen species (ROS) concentration. This suggests that this compound may induce oxidative stress within cells, potentially leading to cell damage and death. Furthermore, the compound was observed to alter cell morphology, causing cells to become more circular and compact, and impact cell alignment behavior on engineered surfaces. []

Q2: Can this compound be used to synthesize nanomaterials? What crystal structures are observed?

A2: Yes, this compound has been successfully employed in the synthesis of Copper Indium Sulfide (CuInS2) nanomaterials. [] Notably, the reaction of this compound with copper-thiourea precursors can yield both wurtzite (WZ) and zincblende (ZB) forms of CuInS2. [] The specific crystal structure obtained depends on the reaction conditions and the choice of indium precursor.

Q3: How does this compound compare to other indium salts in the synthesis of CuInS2?

A3: While both Indium(III) acetate and this compound can be used as precursors for CuInS2 synthesis, reactions involving this compound demonstrate significantly higher yields compared to those using Indium(III) acetate. [] This suggests this compound is a more efficient precursor in this specific synthesis route.

Q4: Are there studies on the kinetics of this compound in solution?

A4: While the provided research focuses on material science applications, earlier studies have investigated the ligand exchange kinetics of this compound in solution. [, , ] These studies provide insights into the dynamic behavior of this compound in solution, which can be relevant for understanding its reactivity and behavior in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.